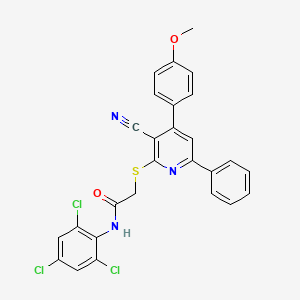

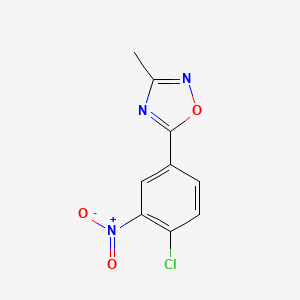

5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

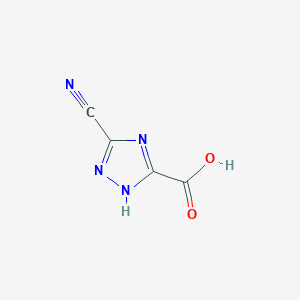

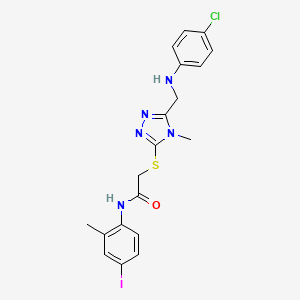

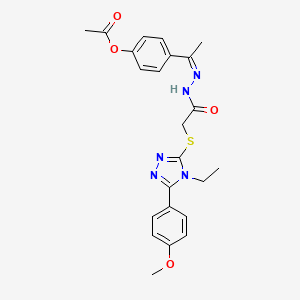

5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chloro-3-nitrophenyl group and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

化学反応の分析

反応の種類:

置換反応: この化合物は、電子求引性のニトロ基の存在により、求核性芳香族置換反応を受ける可能性があります。これは、芳香環を求核剤に対して活性化します.

還元反応: ニトロ基は、適切な条件下で、例えばパラジウム触媒の存在下での水素ガスを用いることで、アミノ基に還元できます.

一般的な試薬と条件:

主な生成物:

科学的研究の応用

作用機序

5-(4-クロロ-3-ニトロフェニル)-3-メチル-1,2,4-オキサジアゾールの生物活性は、主に細胞成分と相互作用する能力に起因します。 ニトロ基は、細胞成分に損傷を与え、抗菌効果をもたらす可能性のある反応性中間体を形成するために、生体還元を受けることができます 。 この化合物は、特定の酵素やタンパク質を阻害し、重要な生物学的経路を混乱させる可能性もあります .

6. 類似の化合物との比較

類似の化合物:

4-クロロ-3-ニトロフェニル誘導体: これらの化合物は、同じ芳香族置換パターンを共有し、同様の反応性を示します.

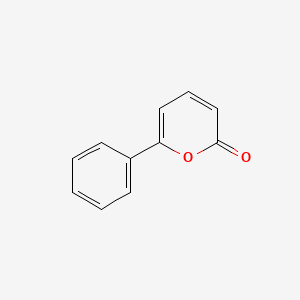

他のオキサジアゾール: 3,5-ジメチル-1,2,4-オキサジアゾールなどの化合物は、同様のコア構造を持っていますが、置換基が異なり、特性と用途が異なります.

独自性: 5-(4-クロロ-3-ニトロフェニル)-3-メチル-1,2,4-オキサジアゾールは、芳香環上のクロロ基とニトロ基の組み合わせによりユニークであり、これはその化学反応性と生物活性を大きく影響を与えます .

類似化合物との比較

4-Chloro-3-nitrophenyl derivatives: These compounds share the same aromatic substitution pattern and exhibit similar reactivity.

Other oxadiazoles: Compounds like 3,5-dimethyl-1,2,4-oxadiazole have similar core structures but differ in their substituents, leading to different properties and applications.

Uniqueness: 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the combination of the chloro and nitro substituents on the aromatic ring, which significantly influences its chemical reactivity and biological activity .

特性

分子式 |

C9H6ClN3O3 |

|---|---|

分子量 |

239.61 g/mol |

IUPAC名 |

5-(4-chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |

InChIキー |

ULIOEHYPQHIYKV-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)

![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)

![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)

![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)